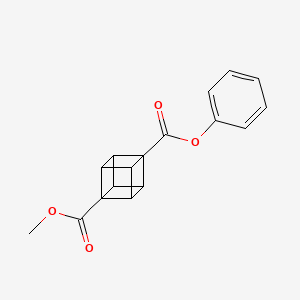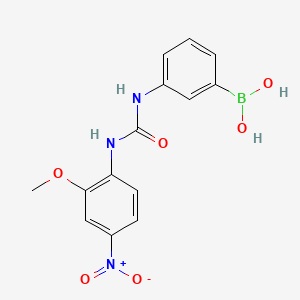
4,4'-Divinyl-2,2'-bipyridine
Overview
Description
4,4’-Divinyl-2,2’-bipyridine: is an organic compound that belongs to the bipyridine family. It consists of two pyridine rings connected by a carbon-carbon double bond at the 4 and 4’ positions. This compound is of significant interest in various fields of chemistry due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Divinyl-2,2’-bipyridine can be synthesized from 4,4’-dimethyl-2,2’-bipyridine through a multi-step reaction sequence. The process involves the following steps:
Oxidation: 4,4’-dimethyl-2,2’-bipyridine is oxidized to form 4,4’-dicarboxy-2,2’-bipyridine.
Esterification: The dicarboxy compound is then esterified to produce 4,4’-diester-2,2’-bipyridine.
Reduction: The ester is reduced to form 4,4’-dihydroxy-2,2’-bipyridine.
Dehydration: The dihydroxy compound undergoes dehydration to yield 4,4’-diformyl-2,2’-bipyridine.
Vinylation: Finally, the diformyl compound is subjected to a Wittig reaction to produce 4,4’-divinyl-2,2’-bipyridine.
Industrial Production Methods: While the laboratory synthesis of 4,4’-divinyl-2,2’-bipyridine is well-documented, industrial production methods are less commonly reported. the principles of scaling up laboratory procedures, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Divinyl-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrogenated products.
Substitution: The vinyl groups can participate in substitution reactions, leading to the formation of various substituted bipyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.
Major Products:
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Hydrogenated bipyridines.
Substitution: Substituted bipyridines with various functional groups.
Scientific Research Applications
4,4’-Divinyl-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with metals that are studied for their catalytic properties.
Biology: The compound’s metal complexes are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in therapeutic agents.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals
Mechanism of Action
The mechanism of action of 4,4’-divinyl-2,2’-bipyridine largely depends on its role as a ligand in metal complexes. The compound coordinates with metal ions through its nitrogen atoms, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions such as oxidation, reduction, and polymerization. The molecular targets and pathways involved are specific to the metal and the type of reaction being catalyzed .
Comparison with Similar Compounds
- 4,4’-Dimethyl-2,2’-bipyridine
- 4,4’-Dicarboxy-2,2’-bipyridine
- 4,4’-Diester-2,2’-bipyridine
- 4,4’-Dihydroxy-2,2’-bipyridine
- 4,4’-Diformyl-2,2’-bipyridine
Comparison: 4,4’-Divinyl-2,2’-bipyridine is unique due to the presence of vinyl groups, which impart distinct electronic properties and reactivity. Compared to its dimethyl, dicarboxy, diester, dihydroxy, and diformyl analogs, the divinyl derivative exhibits enhanced ability to participate in polymerization and other addition reactions. This makes it particularly valuable in the synthesis of advanced materials and in catalytic applications .
Properties
IUPAC Name |
4-ethenyl-2-(4-ethenylpyridin-2-yl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-3-11-5-7-15-13(9-11)14-10-12(4-2)6-8-16-14/h3-10H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMFFWBJSTXNLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=NC=C1)C2=NC=CC(=C2)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8252627.png)

![3-Bromo-5-nitro-[1,1'-biphenyl]-4-amine](/img/structure/B8252646.png)


![4-[3,5-bis(4-formyl-3-methoxyphenyl)phenyl]-2-methoxybenzaldehyde](/img/structure/B8252662.png)
![1-bromo-4-[4-(4-iodophenyl)phenyl]benzene](/img/structure/B8252669.png)






![Lithium 7-fluorobenzo[d]oxazole-2-carboxylate](/img/structure/B8252724.png)
